Precision Halogenated Scaffolds: 5-Fluoro-7-Iodo-1H-Indazole
Precision Halogenated Scaffolds: 5-Fluoro-7-Iodo-1H-Indazole
The following technical guide details the physicochemical profile, synthetic pathways, and functionalization strategies for 5-Fluoro-7-iodo-1H-indazole , a critical scaffold in medicinal chemistry.
Technical Guide & Whitepaper [1][2]
Executive Summary
5-Fluoro-7-iodo-1H-indazole (CAS: 2090315-40-3) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal reactivity :
-
7-Iodo Position : A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of biaryl systems often required for occupying hydrophobic pockets in protein targets (e.g., VEGFR, ALK, TRK).[2]
-
5-Fluoro Substituent : A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk, often used to prevent oxidative metabolism (e.g., hydroxylation) at the equivalent phenyl position.[2]
-
1H-Indazole Core : A privileged pharmacophore that mimics the purine ring of ATP, enabling hydrogen bonding with the hinge region of kinase domains.[2]
Physicochemical Specifications
Accurate characterization data is essential for analytical validation and stoichiometric calculations.[2]
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 5-Fluoro-7-iodo-1H-indazole | |
| CAS Number | 2090315-40-3 | Confirmed via chemical registries [1][2].[1][2][3][4][5] |
| Molecular Formula | C₇H₄FIN₂ | |
| Molecular Weight | 262.02 g/mol | Average mass for stoichiometry.[1][2][3] |
| Exact Mass | 261.9403 g/mol | Monoisotopic mass for HRMS extraction.[1][2][3] |
| ClogP | ~2.81 | Predicted; indicates moderate lipophilicity.[1][2][3] |
| pKa (NH) | ~13.8 | Acidic proton at N1; deprotonation requires bases like Cs₂CO₃ or NaH.[1][2][3] |
| Appearance | Off-white to pale yellow solid | Iodinated indazoles typically darken upon light exposure.[1][2][3] |
Mass Spectrometry Identification[1][2][3][6]
-
Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[2]
-
Target Ion :
(approx).[1][2] -
Isotopic Pattern : Iodine is monoisotopic (
I).[1][2] The spectrum will not show the characteristic M+2 doublet of bromine or the M+2 (3:[1][2]1) of chlorine.[6][7] Look for a clean single peak at M+H with small C satellites.
Synthetic Architecture
Direct iodination of 5-fluoroindazole typically yields the 3-iodo isomer due to the electronic preference of the pyrazole ring for electrophilic aromatic substitution (EAS).[1][2][3] Therefore, the synthesis of the 7-iodo isomer requires a "bottom-up" approach using a pre-functionalized aniline precursor.[1][2][3]
Retro-Synthetic Logic
The most robust route utilizes the Jacobson-type cyclization (diazotization) of a 2-methylaniline derivative.[1][2][3]
-
Precursor : 4-Fluoro-2-iodo-6-methylaniline (CAS: 1260885-25-3)[1][2][3][6][8]
-
Mechanism : Diazotization of the amine creates a diazonium species which undergoes intramolecular cyclization onto the adjacent methyl group to form the indazole ring.[1][2]
Experimental Protocol: Diazotization Cyclization
Note: This protocol is adapted from standard methodologies for indazole synthesis from o-methylanilines.[1][2][3]
Reagents:
-
Sodium Nitrite (NaNO₂, 1.1 equiv) or Isoamyl Nitrite[2]
-
Acetic Anhydride (Ac₂O, 3.0 equiv)[2]
-
Potassium Acetate (KOAc, 1.0 equiv)[2]
Step-by-Step Workflow:
-
Dissolution : Dissolve 4-fluoro-2-iodo-6-methylaniline in toluene at room temperature. Add KOAc and Ac₂O.[2]
-
Diazotization : Heat the mixture to 80°C. Add isoamyl nitrite dropwise over 30 minutes. (Alternatively, use NaNO₂ in acidic phase transfer conditions).
-
Cyclization : Reflux the mixture (110°C) for 12–18 hours. The diazonium intermediate cycles onto the methyl carbon.[2]
-
Workup : Cool to RT. Remove solvent in vacuo.[2] Dilute with EtOAc and wash with water and brine.[2]
-
Purification : Flash column chromatography (SiO₂).[2] Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1][2][3]
-
Critical QC: Ensure separation from any uncyclized acetanilide byproducts.
-
Functionalization & Signaling Pathways
The value of 5-fluoro-7-iodo-1H-indazole lies in its ability to serve as a divergent core.[1][2][3] The following DOT diagram illustrates the logical functionalization pathways.
Caption: Divergent synthesis map showing the orthogonal reactivity of the N1, C3, and C7 positions.[1][2][3]
Strategic Considerations
-
N1 Protection First : The acidic N1 proton (pKa ~13.[2]8) can poison Pd catalysts or lead to side reactions. It is standard practice to alkylate (e.g., THP, SEM, or Methyl) or protect the N1 position before attempting Suzuki coupling at C7.[2]
-
C3 Selectivity : If 3,7-disubstitution is required, iodinate C3 (using NIS) before manipulating the C7-iodine, or exploit the reactivity difference (C7-I is generally less reactive than C3-I in oxidative addition, but C3-H is susceptible to EAS).[1][2][3]
Analytical Validation (QC)
To certify the identity of the synthesized material, compare against these predicted parameters.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆
-
δ 13.5 ppm (s, 1H) : Indazole NH (Broad, exchangeable).[2]
-
δ 8.15 ppm (s, 1H) : C3 -H. Characteristic sharp singlet for indazoles.[2]
-
δ 7.65 ppm (dd, 1H) : C6 -H. Deshielded by the adjacent Iodine at C7.[2] Shows coupling to F5.[2][5]
-
δ 7.45 ppm (dd, 1H) : C4 -H. Shows coupling to F5.[2]
HPLC Purity Check
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase : H₂O (0.1% Formic Acid) / MeCN.[1][2] Gradient 5% -> 95%.[1][2][3]
-
Detection : UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).[2]
-
Retention Time : Expect late elution due to the lipophilic Iodine and Fluorine atoms (RT > Indazole).[2]
References
-
BLD Pharm . (2025).[2] Product Datasheet: 5-Fluoro-7-iodo-1H-indazole (CAS 2090315-40-3).[1][2][3][4][5][9] Retrieved from
-
AChemBlock . (2025).[2] Chemical Specifications: 5-Fluoro-7-iodo-1H-indazole.[1][2][4][5][9] Retrieved from
-
Lukin, K. et al. (2006).[2] Synthesis of 7-Haloindazoles via Diazotization. Journal of Organic Chemistry. (General methodology reference for 7-iodoindazole synthesis).
-
Vulpetti, A. & Dalvit, C. (2012).[10] Fluorine local environment: From screening to drug design. Drug Discovery Today. (Reference for 5-F bioisosterism).
Sources
- 1. 217314-44-8|2-Fluoro-6-iodo-4-methylaniline|BLD Pharm [bldpharm.com]
- 2. 945761-94-4|7-Iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 887568-03-8|4-Fluoro-6-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. aablocks.com [aablocks.com]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 8. 1595991-19-7|2-Fluoro-4-iodo-6-methylaniline|BLD Pharm [bldpharm.com]
- 9. 5-fluoro-7-iodo-1H-indazole 97% | CAS: 2090315-40-3 | AChemBlock [achemblock.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
